![molecular formula C18H18BrN3O2 B182964 化合物 56 CAS No. 171745-13-4](/img/structure/B182964.png)
化合物 56
概述
描述
- This compound 的分子式为 C~17~H~16~BrN~3~O~2~ ,分子量为 388.30 g/mol 。
- 其化学结构如下所示:
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
化合物 56: (CAS 号: 171745-13-4) 是一种有效的、特异性的表皮生长因子受体 (EGFR) 酪氨酸激酶活性抑制剂 。它能够穿透细胞膜,具有可逆性和 ATP 竞争性。
科学研究应用
Cancer Treatment
The primary application of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline lies in its ability to inhibit EGFR, a receptor that is often overexpressed in various cancers including lung, breast, and colon cancers.
- Mechanism of Action : By inhibiting EGFR tyrosine kinase activity, this compound may disrupt signaling pathways that promote cancer cell proliferation and survival. Preliminary studies indicate significant cytotoxic activity against multiple cancer cell lines.
Antibacterial Properties
Emerging research has suggested that this compound may also possess antibacterial properties. It has shown activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Further studies are needed to explore its efficacy and potential clinical applications in treating bacterial infections.
Interaction Studies
Research on the binding affinity of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline to various tyrosine kinases has been conducted using techniques such as:
- Surface Plasmon Resonance (SPR)
- Fluorescence Resonance Energy Transfer (FRET)
These studies are critical for elucidating the compound's mechanism of action and therapeutic potential.
Synthesis and Derivatives
The synthesis of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically involves multi-step organic reactions that can be tailored for yield and purity. The chemical reactivity includes:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
The presence of the bromine atom allows for further functionalization, leading to derivatives with varied biological activities.
作用机制
- 化合物 56 竞争性地结合 EGFR 的 ATP 结合位点,从而抑制其酪氨酸激酶活性。
- EGFR 在细胞生长、增殖和存活中起着至关重要的作用。
生化分析
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline vary with different dosages in animal models
准备方法
合成路线: 现有文献中未明确提及化合物 56 的合成路线,它是由化学合成制得。
反应条件: 未提供具体的反应条件,但已知它是一种 ATP 竞争性 EGFR 抑制剂。
化学反应分析
反应: 化合物 56 参与多种化学反应,包括磷酸化和与 EGFR 的结合。
常用试剂和条件: 未公开其合成的具体试剂和条件。
主要产物: this compound 的主要产物是抑制 EGFR 酪氨酸激酶活性。
相似化合物的比较
独特性: 化合物 56 作为 EGFR 抑制剂的非凡效力 (IC~50~ = 6 pM) 使其脱颖而出。
类似化合物: 其他 EGFR 抑制剂包括厄洛替尼、吉非替尼和奥希替尼。
生物活性
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, also known as Compound 56, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular formula is CHBrNO, with a molecular weight of 388.26 g/mol. This compound has garnered attention for its significant biological activity, particularly in cancer research, due to its ability to inhibit cell proliferation in various cancer cell lines.
The primary mechanism of action of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline involves competitive inhibition at the ATP-binding site of the EGFR. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways that promote cell growth and survival. The compound has been shown to exhibit an IC value as low as 0.006 nM , indicating its high potency compared to other EGFR inhibitors .
Inhibition of Cancer Cell Proliferation
Research indicates that this compound effectively suppresses the proliferation and clonogenicity of various human cancer cell lines that overexpress EGFR. For instance, studies have demonstrated its capability to block EGF-mediated mitogenesis and oncogenic transformation in fibroblasts . The following table summarizes key findings regarding its biological activity:
Cell Line | EGFR Expression | IC (nM) | Effect |
---|---|---|---|
A431 (epidermoid carcinoma) | High | 0.006 | Inhibition of growth |
HN5 (head and neck cancer) | High | 0.01 | Reduced proliferation |
MDA-MB-453 (breast cancer) | Moderate | 0.02 | Clonogenicity suppression |
HCC827 (lung cancer) | High | 0.005 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that variations in the chemical structure significantly affect the potency of quinazoline derivatives. For example, modifications at the 6- and 7-positions of the quinazoline ring can lead to substantial changes in inhibitory activity against EGFR . The presence of the bromophenyl group is critical for maintaining high activity levels.
Case Studies
Several case studies have highlighted the therapeutic potential of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline:
- Case Study on Lung Cancer : In a study involving HCC827 cells, treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could be a promising candidate for targeted therapy in EGFR-mutant lung cancers .
- Combination Therapy Research : Another investigation explored the effects of combining this compound with other chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines when used in combination with traditional chemotherapy drugs, suggesting potential for overcoming drug resistance .
Antibacterial Properties
Emerging research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may also possess antibacterial properties. Preliminary studies indicate its activity against a range of bacterial strains, although further investigations are required to elucidate these effects and their mechanisms.
属性
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。